1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one
Description
This compound is a thiazole derivative featuring a 2,4-dimethylphenylimino group, a morpholin-4-ylpropyl chain, and an acetyl substituent. The Z-configuration of the imino group and the dihydro-thiazole core likely influence its conformational rigidity and electronic properties. The morpholine moiety may enhance solubility compared to non-polar substituents, while the acetyl group could participate in hydrogen bonding or metabolic interactions .
Properties
IUPAC Name |
1-[2-(2,4-dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-15-6-7-19(16(2)14-15)22-21-24(17(3)20(27-21)18(4)25)9-5-8-23-10-12-26-13-11-23/h6-7,14H,5,8-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJLYVNCGRXOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2,4-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetone to yield the thiazole ring. Subsequent alkylation with 3-chloropropylmorpholine and acetylation of the resulting amine provides the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, given its ability to modulate specific molecular pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2Z)-2-[(2,4-dimethylphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with DNA or RNA can lead to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Solubility : The target compound’s morpholine group likely reduces logP compared to the fluorophenyl-containing analog in , enhancing aqueous solubility.
- Planarity : Unlike the fluorophenyl-thiazole derivative, which exhibits partial planarity , the morpholinylpropyl chain in the target compound may introduce steric hindrance, reducing crystallinity.
Electronic and Crystallographic Analysis
- Crystallography : While the target compound’s structure remains uncharacterized, SHELX-based refinements (as in ) could resolve its conformation. The fluorophenyl analog’s triclinic symmetry and dual independent molecules per asymmetric unit suggest similar complexity might exist in the target compound.
Bioactivity Potential
- Anticancer Applications : Thiazoles are implicated in ferroptosis induction , though the target compound’s specific role is unexplored. Its structural similarity to triazole-containing derivatives hints at possible kinase inhibition or apoptosis modulation.
- Insecticidal Activity: While plant-derived thiazoles show pesticidal effects , the morpholine group’s polarity may reduce cuticle penetration compared to non-polar analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
